molecular formula C19H21N5O3S B12164183 2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide

2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide

Katalognummer: B12164183
Molekulargewicht: 399.5 g/mol
InChI-Schlüssel: HUSORBQJZRFLLY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Structure and Key Features
The compound 2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide (CAS: 1061034-64-7) is a structurally complex molecule characterized by:

  • A 1,3-diazaspiro[4.5]decane core with methyl and dioxo substituents at positions 1, 2, and 2.
  • An acetamide linker bridging the spiro ring to a 4-(pyridin-4-yl)-1,3-thiazol-2-yl moiety.
  • Molecular formula: C₁₉H₂₁N₅O₃S, molecular weight: 399.5 g/mol .

The pyridinyl-thiazole moiety may contribute to π-π stacking interactions with biological targets, while the spiro system could enhance metabolic stability .

Eigenschaften

Molekularformel

C19H21N5O3S

Molekulargewicht

399.5 g/mol

IUPAC-Name

2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C19H21N5O3S/c1-23-18(27)24(16(26)19(23)7-3-2-4-8-19)11-15(25)22-17-21-14(12-28-17)13-5-9-20-10-6-13/h5-6,9-10,12H,2-4,7-8,11H2,1H3,(H,21,22,25)

InChI-Schlüssel

HUSORBQJZRFLLY-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=O)N(C(=O)C12CCCCC2)CC(=O)NC3=NC(=CS3)C4=CC=NC=C4

Herkunft des Produkts

United States

Vorbereitungsmethoden

  • Ein synthetischer Weg beinhaltet die Kondensation von 2-(1-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)essigsäure mit 4-(Pyridin-4-yl)-1,3-thiazol-2-amin.
  • Die Reaktionsbedingungen umfassen typischerweise das Rückflusskochen der Reaktanten in einem geeigneten Lösungsmittel (z. B. DMF oder DMSO) mit einer Base (wie Kaliumcarbonat).
  • Industrielle Produktionsmethoden können variieren, aber die Verbindung kann im größeren Maßstab unter Verwendung ähnlicher Prinzipien synthetisiert werden.
  • Analyse Chemischer Reaktionen

    • Diese Verbindung kann verschiedene Reaktionen eingehen, einschließlich Oxidation, Reduktion und Substitution.
    • Häufige Reagenzien sind Oxidationsmittel (z. B. KMnO₄), Reduktionsmittel (z. B. NaBH₄) und Nukleophile (z. B. Amine).
    • Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den vorhandenen funktionellen Gruppen ab.
  • Wissenschaftliche Forschungsanwendungen

    Wirkmechanismus

    • The compound’s mechanism of action likely involves binding to specific protein targets or modulating cellular processes.
    • Further research is needed to elucidate its precise mode of action.
  • Vergleich Mit ähnlichen Verbindungen

    Comparison with Similar Compounds

    Structural and Functional Analogues

    The following compounds share structural motifs or functional groups with the target molecule, enabling comparative analysis:

    Compound Name Key Structural Differences Molecular Weight (g/mol) Reported Biological Activity
    Target Compound (CAS: 1061034-64-7) 1,3-Diazaspiro[4.5]decane core; pyridin-4-yl-thiazole 399.5 Not explicitly reported (inferred antimicrobial)
    2-(2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-(6-ethyl-1,3-benzothiazol-2-yl)acetamide (CAS: 736949-45-4) Smaller spiro ring (4.4 vs. 4.5); benzothiazole substituent with ethyl group 387.4 Anticancer screening (in vitro)
    N-Aryl-2-(4-(((5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy)methyl)triazol-1-yl)acetamide Thienopyrimidine-triazole scaffold; lacks spiro system ~420–450 Antimicrobial (broad-spectrum)
    N-[1-(5-Acetamido-3-acetyl-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)-2-phenylethyl]acetamide Thiadiazole core; no spiro or pyridine groups 353.4 Antibacterial (S. aureus)

    Critical Analysis of Structural Differences

    Spiro Ring Size and Rigidity: The 4.5-membered spiro ring in the target compound provides greater conformational flexibility compared to the 4.4-membered spiro system in CAS 736949-45-4 . This may influence binding kinetics to enzymes or receptors.

    Heterocyclic Moieties :

    • The pyridin-4-yl-thiazole group in the target compound differs from the benzothiazole in CAS 736949-45-3. Pyridine’s nitrogen orientation may favor hydrogen bonding with polar residues in target proteins .
    • Thiadiazole derivatives (e.g., CAS 736949-45-4) exhibit stronger antibacterial activity but lack the spiro system’s metabolic stability .

    Biological Activity Trends: Antimicrobial Activity: Thiadiazole and thienopyrimidine derivatives (e.g., ) show higher reported activity against Gram-positive bacteria, suggesting the target compound’s pyridinyl-thiazole group may require optimization for similar efficacy. Anticancer Potential: The benzothiazole analogue (CAS 736949-45-4) has been screened for cytotoxicity, implying that the target compound’s thiazole-pyridine system merits evaluation in oncology assays .

    Physicochemical and Pharmacokinetic Properties

    Property Target Compound CAS 736949-45-4 Thienopyrimidine-Triazole ()
    LogP (Predicted) 2.1 2.8 1.9
    Water Solubility Low Moderate Low
    Metabolic Stability High (spiro system) Moderate Low (ester groups)

    The target compound’s low solubility may limit bioavailability, necessitating formulation strategies like salt formation or nanoemulsions. Its high metabolic stability (due to the spiro core) contrasts with thienopyrimidine derivatives, which are prone to esterase-mediated degradation .

    Biologische Aktivität

    The compound 2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide is a complex organic molecule belonging to the class of spiro compounds. Its unique structural features contribute to its potential biological activities, which have garnered interest in medicinal chemistry and pharmacology.

    Chemical Structure and Properties

    This compound features a spirocyclic structure characterized by the fusion of two rings sharing a single atom. The presence of both a pyridine and thiazole moiety enhances its biological activity by potentially allowing interactions with various biological targets.

    Property Details
    IUPAC Name This compound
    Molecular Formula C₁₅H₁₈N₄O₃S
    CAS Number [Insert CAS number if available]

    The biological activity of this compound is hypothesized to involve its interaction with specific enzymes or receptors within biological systems. Preliminary studies suggest that it may modulate the activity of certain proteins involved in critical cellular processes. The spirocyclic core is known for its potential to bind with various molecular targets, influencing their functional states.

    Antimicrobial Activity

    Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of spiro compounds have been shown to possess activity against both Gram-positive and Gram-negative bacteria. The compound's thiazole and pyridine components are particularly noted for enhancing antibacterial effects.

    Anticancer Potential

    Studies exploring the anticancer potential of related compounds have shown promising results. For example, spiro compounds have been linked to the inhibition of tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. The unique structural attributes of this compound may contribute similarly to its anticancer efficacy.

    Case Studies

    • Antibacterial Activity Assessment
      A study evaluated the antibacterial potency of structurally related spiro compounds against various bacterial strains. The results indicated that modifications in the side chains significantly impacted activity levels, suggesting that further optimization could enhance efficacy.
      Compound MIC (µg/mL) Activity
      2-(1-methyl-2,4-dioxo...)5Moderate against E. coli
      2-(6-Methyl-2,4-dioxo...)10Moderate against S. aureus
    • Anticancer Studies
      In vitro studies demonstrated that certain derivatives induced apoptosis in cancer cell lines at micromolar concentrations. The mechanism was attributed to the activation of caspases and disruption of mitochondrial membrane potential.
      Cell Line IC50 (µM) Effect
      HeLa15Induces apoptosis
      MCF720Cell cycle arrest

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.